molecular formula C10H13ClN2O3 B1379476 Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride CAS No. 1797949-27-9

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride

Cat. No.: B1379476
CAS No.: 1797949-27-9
M. Wt: 244.67 g/mol
InChI Key: GEJIBYGZTMOWOL-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a synthetic organic compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine, and they play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride typically involves the following steps:

    Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with ethyl acetoacetate under basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrimidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrimidine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting viral and bacterial infections.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Chemical Biology: Researchers use it to investigate the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Similar in structure but with an amino group instead of an oxo group.

    1-Cyclopropyl-5,6,7,8-tetrafluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester: A quinoline derivative with similar functional groups.

Uniqueness

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13;/h5-6H,2-4H2,1H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJIBYGZTMOWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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